molecular formula C8H13IO3S B13305236 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione

Cat. No.: B13305236
M. Wt: 316.16 g/mol
InChI Key: JTMOUPQLQHYNDY-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound characterized by its unique structure, which includes a cyclobutoxy group, an iodine atom, and a thiolane ring with a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclobutanol with iodine and a thiolane derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
  • 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride
  • 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione

Uniqueness

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the cyclobutoxy group and the iodine atom in the thiolane ring makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C8H13IO3S

Molecular Weight

316.16 g/mol

IUPAC Name

3-cyclobutyloxy-4-iodothiolane 1,1-dioxide

InChI

InChI=1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-6-2-1-3-6/h6-8H,1-5H2

InChI Key

JTMOUPQLQHYNDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2CS(=O)(=O)CC2I

Origin of Product

United States

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